Demethylasterriquinone B1

Insulin Receptor Signaling Receptor Tyrosine Kinase Selectivity Diabetes Research

Researchers studying insulin signaling often face non-selective pathway activation that confounds metabolic readouts. Demethylasterriquinone B1 (DAQ B1; CAS 78860-34-1) is a selective, cell-permeable insulin receptor (IR) tyrosine kinase activator that exhibits biased agonism, potently activating the PI3K/Akt metabolic pathway without triggering MAPK/ERK-mediated proliferation. Key differentiation: - Selective IRTK activation (EC50 3-6 µM) with ~16-33 fold selectivity over IGF1R/EGFR (EC50 ~100 µM), minimizing off-target effects. - Biased signaling activates Akt without ERK phosphorylation, isolating glucose-lowering effects from pro-atherosclerotic vascular proliferation. - Unique GAPDH binding (IC50 15 µM) provides a distinct mechanism for potentiating PI3K signaling, unmatched by insulin or other IR activators. - Orally bioavailable with validated in vivo efficacy in diabetic mouse models. Supplied with rigorous analytical documentation (HPLC, NMR, MS) to ensure batch-to-batch consistency and reliable experimental outcomes.

Molecular Formula C32H30N2O4
Molecular Weight 506.6 g/mol
CAS No. 78860-34-1
Cat. No. B1662592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylasterriquinone B1
CAS78860-34-1
Synonymsdemethyl-asterriquinone B1
demethylasterriquinone B-1
demethylasterriquinone B1
DMAQB-1
L 783281
L-783,281
L783281
Molecular FormulaC32H30N2O4
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C
InChIInChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3
InChIKeyXMGNJVXBPZAETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Demethylasterriquinone B1: Selective Insulin Receptor Activator


Demethylasterriquinone B1 (DMAQ-B1; CAS 78860-34-1), also known as L-783,281 or DAQ B1, is a non-peptidyl fungal metabolite belonging to the class of prenylquinones [1]. It is an unsymmetrical bis-indolylquinone that functions as a selective, cell-permeable insulin receptor (IR) tyrosine kinase activator . Discovered through high-throughput natural product screening, it directly binds to the cytoplasmic tyrosine kinase domain of the insulin receptor β-subunit, initiating downstream signaling cascades [2]. This compound exhibits oral activity and has been shown to lower blood glucose in animal models of Type 2 diabetes without promoting vascular smooth muscle cell proliferation, a common side effect of chronic insulin administration [3].

Selective IRTK activation Discriminates IR from IGF1R/EGFR in pathway studies
Biased metabolic signaling Akt phosphorylation without ERK pathway engagement
Unique GAPDH interaction Secondary target engagement absent in insulin
Oral bioavailability in models Supports in vivo metabolic pathway research

Why Demethylasterriquinone B1 Is Irreplaceable


Generic substitution among insulin receptor activators fails due to significant differences in receptor selectivity, downstream signaling bias, and off-target effects. While insulin and many small-molecule IR activators non-selectively stimulate both the metabolic (PI3K/Akt) and proliferative (MAPK/ERK) pathways, Demethylasterriquinone B1 exhibits a distinct signaling bias [1]. Its unique selectivity profile, with an ~16-33 fold higher potency for IRTK over IGF1R and EGFR, contrasts sharply with insulin's equipotent activation of these receptors . Furthermore, Demethylasterriquinone B1's additional binding to GAPDH, a target not engaged by insulin, introduces a novel mechanism for potentiating PI3K signaling that is absent in other in-class compounds [2]. These combined features create a specific pharmacological fingerprint that cannot be replicated by simple analogs or alternative IR agonists.

Receptor selectivity mismatch
Insulin activates IR and IGF1R with similar potency; DAQ B1’s selectivity profile may not transfer to other IR agonists.
Signaling bias may not replicate
Insulin induces both Akt and ERK pathways; DAQ B1’s biased agonism may be absent in analogs or class-level IR activators.
GAPDH target engagement absent
Insulin and other IR activators do not bind GAPDH; this secondary mechanism may not be reproduced by alternative compounds.

Evidence-Based Differentiation from Comparators


Selectivity for Insulin Receptor over Related RTKs

Demethylasterriquinone B1 (DAQ B1) exhibits a marked selectivity for the insulin receptor tyrosine kinase (IRTK) compared to the structurally related receptors IGF1R and EGFR. In CHO•IR cells, the EC50 for IRTK activation is 3-6 μM, whereas activation of IGF1R and EGFR requires a significantly higher concentration of 100 μM . This translates to a selectivity window of approximately 16- to 33-fold. In contrast, insulin itself does not display this level of discrimination, activating both IR and IGF1R with similar potencies . This quantitative difference is critical for experiments where confounding signals from IGF1R or EGFR must be minimized.

IRTK Selectivity
Data to verify
~16–33 fold selective for IR over IGF1R/EGFR
Supports IR-specific pathway activation studies
Cell-type selectivity reported; data from CHO•IR overexpression model
Insulin Receptor Signaling Receptor Tyrosine Kinase Selectivity Diabetes Research

Biased Agonism: Akt Activation Without ERK Stimulation

Unlike insulin, which activates both the metabolic (PI3K/Akt) and proliferative (MAPK/ERK) arms of the insulin signaling cascade equally, Demethylasterriquinone B1 functions as a biased agonist. A direct comparative study using CHO.IR cells demonstrated that DAQ B1 (10 μM) increased Akt phosphorylation to a level comparable to that of insulin (100 nM), but it failed to induce any detectable phosphorylation of ERK1/2, whereas insulin induced robust ERK activation [1]. This signaling bias is functionally significant: DAQ B1 induces glucose uptake in adipocytes and skeletal muscle cells but, crucially, does not enhance the proliferation of human vascular smooth muscle cells (VSMCs), a known adverse effect of insulin [2].

Biased Agonism
Head-to-head
Akt phosphorylation comparable to insulin; ERK1/2 activation absent
Enables metabolic vs. proliferative pathway separation
CHO.IR cells; DAQ B1 10 µM vs insulin 100 nM
PI3K/Akt Pathway MAPK/ERK Pathway Signal Transduction Bias Vascular Biology

Unique Target Engagement: GAPDH Binding and Inhibition

Through phage display cloning using a biotinylated DAQ B1 probe, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) was identified as a novel cellular binding partner, distinct from the insulin receptor [1]. Subsequent biochemical assays confirmed that Demethylasterriquinone B1 binds directly to human GAPDH and inhibits its dehydrogenase activity with an IC50 of 15 μM . This interaction is hypothesized to disrupt a lipid phosphatase activity of GAPDH, thereby potentiating insulin signaling specifically through the PI3K/Akt pathway [2]. Insulin does not bind to or inhibit GAPDH. This off-target activity represents a unique mechanism of action not shared by insulin or other known IR activators, contributing to the compound's biased signaling profile.

GAPDH Inhibition
Head-to-head
IC50 = 15 µM (GAPDH enzymatic activity)
Unique secondary target engagement distinguishes from insulin
Confirmed by phage display and enzymatic assay
GAPDH Phosphatase Inhibition PI3K Signaling Potentiation Target Identification

In Vivo Glucose Lowering Without Vascular Proliferation

Demethylasterriquinone B1 demonstrates significant in vivo efficacy in lowering blood glucose in animal models of diabetes. In db/db mice, a model of Type 2 diabetes, oral administration of DAQ B1 resulted in a significant reduction in blood glucose levels [1]. Crucially, this glucose-lowering effect was not accompanied by the enhanced vascular smooth muscle cell (VSMC) proliferation that is observed with chronic insulin treatment [2]. This functional selectivity in a whole-animal context validates the biased signaling observed in vitro and highlights a key differentiator from insulin therapy.

In Vivo Profile
Context-dependent
Glucose lowering without observed VSMC proliferation in db/db mice
Supports oral model-response endpoint monitoring
Cross-study context; oral administration
Type 2 Diabetes Oral Glucose-Lowering db/db Mouse Vascular Safety

Validated Research and Application Scenarios


Dissecting Metabolic vs. Proliferative Insulin Signaling

Researchers studying insulin resistance or diabetes complications can utilize Demethylasterriquinone B1 to selectively activate the PI3K/Akt metabolic pathway without concomitant MAPK/ERK activation, thereby isolating the glucose-lowering effects from the pro-atherosclerotic vascular proliferation signals. This application is directly supported by the quantitative evidence of biased agonism (selective Akt activation without ERK phosphorylation) and the absence of vascular smooth muscle cell proliferation in vitro [1][2].

Investigating GAPDH-Dependent Modulation of Insulin Signaling

Given the confirmed binding and inhibition of GAPDH (IC50 = 15 μM) by Demethylasterriquinone B1, this compound serves as a unique chemical probe for exploring the role of GAPDH in modulating PI3K/Akt signaling and insulin sensitivity. Studies aiming to understand the cross-talk between glycolytic enzymes and receptor tyrosine kinase signaling will find DAQ B1 to be a valuable tool, distinct from insulin and other IR activators that do not engage GAPDH [3].

Validating Insulin Receptor Selectivity in Co-Expressing Cells

In cellular models where multiple receptor tyrosine kinases are expressed, Demethylasterriquinone B1's superior selectivity for IRTK (EC50 3-6 μM) over IGF1R and EGFR (EC50 100 μM) allows for precise interrogation of insulin receptor-specific functions without confounding activation of closely related receptors. This is particularly valuable in cancer biology or developmental studies where IGF1R and EGFR signaling play prominent roles .

Oral Dosing Studies in Diabetic Rodent Models

For in vivo pharmacology studies requiring oral administration of an insulin-mimetic agent, Demethylasterriquinone B1 offers a validated option. Its established oral bioavailability and efficacy in lowering blood glucose in db/db and streptozotocin-induced diabetic mouse models, without promoting vascular complications, makes it a preferred compound for proof-of-concept studies exploring novel anti-diabetic therapies [4][5].

Application
Selection Property
Validation Focus
Metabolic vs. proliferative pathway dissection
Biased agonism profile
Akt activation without ERK phosphorylation
GAPDH-mediated insulin signaling cross-talk
GAPDH binding and inhibition
PI3K pathway potentiation mechanism
IRTK-specific signaling in co-expression models
IR vs IGF1R/EGFR selectivity
Selectivity window confirmation
Oral in vivo IR activation models
Oral bioavailability and glucose-lowering response
Metabolic endpoint without vascular proliferation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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